molecular formula C₂₂H₃₁N₃O₅S B1144922 Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy CAS No. 1526916-57-3

Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy

Cat. No.: B1144922
CAS No.: 1526916-57-3
M. Wt: 449.56
InChI Key:
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Description

Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a sulfonamide group, a hydroxy group, and a phenylmethyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-methylpropylamine to form an intermediate. This intermediate is then reacted with (1S,2R)-2-hydroxy-1-(phenylmethyl)propylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process typically includes purification steps such as crystallization, filtration, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxy group may participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Amprenavir: A related compound with similar structural features, used as an HIV protease inhibitor.

    Fosamprenavir: A prodrug of amprenavir, with enhanced bioavailability.

    Sulfonamide derivatives: Compounds with sulfonamide groups, widely used in medicinal chemistry.

Uniqueness

Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industry.

Properties

CAS No.

1526916-57-3

Molecular Formula

C₂₂H₃₁N₃O₅S

Molecular Weight

449.56

Synonyms

N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic Acid Methyl Ester

Origin of Product

United States

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